alpha-Neuraminic acid
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Overview
Description
Alpha-Neuraminic acid, also known as neuraminic acid, is a nine-carbon acidic amino sugar. It is a key component of sialic acids, which are found in various biological systems, including cell surface glycolipids and glycoproteins. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Neuraminic acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Alpha-Neuraminic acid has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Neuraminic acid exerts its effects through various molecular targets and pathways:
Cellular Recognition: It is involved in the recognition and binding of cells to other cells or extracellular matrix components.
Virus Invasion: this compound residues on cell surfaces are recognized by viral proteins, facilitating viral entry into host cells.
Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of cell surface receptors.
Comparison with Similar Compounds
N-Acetylneuraminic Acid: A derivative of alpha-Neuraminic acid with an acetyl group at the 5-position.
N-Glycolylneuraminic Acid: Another derivative with a glycolyl group at the 5-position.
Uniqueness: this compound is unique due to its role as a precursor for various sialic acids, which are essential for numerous biological functions. Its derivatives, such as N-acetylneuraminic acid and N-glycolylneuraminic acid, have distinct biological roles and distribution patterns .
Properties
CAS No. |
41546-22-9 |
---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
InChI Key |
CERZMXAJYMMUDR-LSRLBZCKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
Origin of Product |
United States |
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